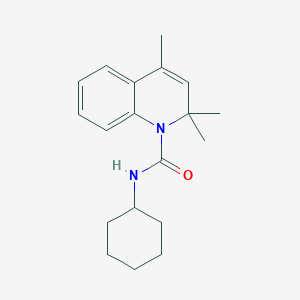
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a trimethyl-substituted quinoline ring, and a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide: Unique due to its specific substitution pattern and functional groups.
2,2,4-trimethylquinoline: Lacks the cyclohexyl and carboxamide groups.
N-cyclohexylquinoline-1(2H)-carboxamide: Lacks the trimethyl substitution.
Uniqueness
This compound is unique due to the combination of its cyclohexyl group, trimethyl-substituted quinoline ring, and carboxamide functional group. This specific structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H26N2O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10H2,1-3H3,(H,20,22) |
Clave InChI |
WHFPFIPYRGKNCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11663192.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663201.png)
![N-(4-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11663206.png)
![Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663216.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663231.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11663238.png)
![ethyl 4-[5-(2-nitrophenyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11663243.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
